Benzyl 4-hydrazinylpiperidine-1-carboxylate hydrochloride chemical properties
Benzyl 4-hydrazinylpiperidine-1-carboxylate hydrochloride chemical properties
An In-depth Technical Guide to Benzyl 4-hydrazinylpiperidine-1-carboxylate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl 4-hydrazinylpiperidine-1-carboxylate hydrochloride is a specialized bifunctional chemical intermediate of significant interest in medicinal chemistry and synthetic organic chemistry. This molecule incorporates three key structural features: a piperidine scaffold, a benzyloxycarbonyl (Cbz) protecting group on the piperidine nitrogen, and a reactive hydrazinyl moiety at the 4-position, presented as a stable hydrochloride salt. While direct, extensive literature on this exact compound is sparse, its utility can be expertly inferred from the well-established chemistry of its constituent parts. This guide provides a comprehensive overview of its chemical properties, a plausible and detailed synthetic route, its predicted spectral characteristics, core reactivity, and its strategic applications in the synthesis of complex molecular architectures, particularly in the field of drug discovery. The insights herein are synthesized from data on closely related analogues and fundamental chemical principles to provide a reliable technical resource for laboratory professionals.
Molecular Identity and Physicochemical Properties
The structural architecture of Benzyl 4-hydrazinylpiperidine-1-carboxylate hydrochloride is foundational to its chemical behavior. The Cbz group provides steric bulk and lipophilicity while protecting the piperidine nitrogen from unwanted side reactions. The piperidine ring acts as a conformationally restricted, three-dimensional scaffold. The hydrazinyl group is a potent nucleophile, serving as a versatile handle for molecular elaboration, and its formulation as a hydrochloride salt enhances stability and aqueous solubility.
Table 1: Physicochemical Properties
| Property | Value | Source / Method |
| IUPAC Name | Benzyl 4-hydrazinylpiperidine-1-carboxylate hydrochloride | Nomenclature |
| Synonyms | 1-(Benzyloxycarbonyl)-4-hydrazinylpiperidine HCl; Cbz-4-hydrazinylpiperidine HCl | Common Abbreviation |
| Molecular Formula | C₁₃H₂₀ClN₃O₂ | Elemental Composition |
| Molecular Weight | 285.77 g/mol | Calculation |
| Appearance | White to off-white crystalline solid | Inferred from Analogues[1] |
| Solubility | Soluble in water, methanol, DMSO. Sparingly soluble in CH₂Cl₂. | Inferred from Hydrochloride Salts |
| CAS Number | Not readily available | Database Search |
Predicted Spectroscopic Data
Definitive spectral data is not publicly available. The following predictions are based on the analysis of the molecule's functional groups and data from analogous structures.[2][3][4]
Table 2: Predicted Spectral Characteristics
| Technique | Feature | Predicted Chemical Shift / Wavenumber | Details |
| ¹H NMR | Aromatic Protons | δ 7.30 - 7.45 ppm | (m, 5H), Phenyl ring of Cbz group |
| Benzylic CH₂ | δ ~5.15 ppm | (s, 2H), O-CH₂-Ph | |
| Piperidine Ring | δ 1.5 - 4.2 ppm | Complex multiplets due to conformational restriction by the Cbz group | |
| Hydrazine N-H | δ > 8.0 ppm | Broad, D₂O exchangeable signals, downfield due to protonation | |
| ¹³C NMR | Carbamate C=O | δ ~155 ppm | |
| Aromatic Carbons | δ 127 - 136 ppm | Phenyl ring signals | |
| Benzylic CH₂ | δ ~67 ppm | O-CH₂-Ph | |
| Piperidine Carbons | δ 40 - 60 ppm | C2/C6, C3/C5, and C4 signals | |
| FT-IR | N-H Stretch | 3200 - 2500 cm⁻¹ (broad) | Characteristic of amine hydrochloride salt |
| C=O Stretch | ~1690 cm⁻¹ | Carbamate carbonyl | |
| MS (ESI+) | [M+H]⁺ | m/z 250.15 | Corresponds to the free base (C₁₃H₁₉N₃O₂) |
Synthesis and Manufacturing
The most logical and industrially scalable synthesis of Benzyl 4-hydrazinylpiperidine-1-carboxylate hydrochloride starts from the commercially available N-Cbz-4-piperidone. The pathway involves a two-step sequence of hydrazone formation followed by reduction.
Protocol 1: Synthesis from N-Cbz-4-piperidone
Step 1: Hydrazone Formation
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Setup: To a round-bottom flask equipped with a magnetic stirrer, add N-Cbz-4-piperidone (1.0 eq) and dissolve it in ethanol (approx. 5-10 mL per gram of starting material).
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Reaction: Add hydrazine hydrate (1.2 - 1.5 eq) dropwise to the solution at room temperature.
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Causality: Hydrazine is a strong nucleophile that readily attacks the electrophilic carbonyl carbon of the piperidone. Ethanol is an ideal solvent as it solubilizes both reactants and the intermediate. An excess of hydrazine ensures complete conversion.
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Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup: The resulting hydrazone often precipitates from the solution. The product can be isolated by filtration or by removing the solvent under reduced pressure.
Step 2: Reduction to Hydrazine
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Setup: The crude hydrazone from the previous step is dissolved in a suitable solvent like methanol or acetic acid.
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Reaction: Cool the solution in an ice bath. Slowly add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) (1.5 eq) in portions.
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Causality: NaBH₃CN is a mild reducing agent selective for imines and hydrazones over carbonyls, preventing over-reduction. The reaction is performed under mildly acidic conditions (acetic acid or by adding an acid co-solvent) to facilitate the reduction. Catalytic hydrogenation is an alternative green chemistry approach.
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Monitoring & Workup: After stirring for 12-24 hours at room temperature, the reaction is quenched by carefully adding water. The pH is adjusted to be basic (pH > 10) with NaOH solution, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo.
Step 3: Hydrochloride Salt Formation
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Setup: Dissolve the purified free base in a minimal amount of a non-polar solvent like diethyl ether or ethyl acetate.
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Precipitation: Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
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Causality: The highly basic hydrazine moiety is protonated, forming the hydrochloride salt which is typically insoluble in non-polar organic solvents, causing it to precipitate.
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Isolation: The resulting white solid is collected by vacuum filtration, washed with cold ether, and dried under vacuum to yield the final product.
Chemical Reactivity and Applications in Drug Discovery
The synthetic value of Benzyl 4-hydrazinylpiperidine-1-carboxylate hydrochloride lies in the targeted reactivity of its terminal amine. Upon neutralization, the hydrazine becomes a potent nucleophile, primarily used as a building block for constructing nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry.[5][6][7]
Key Reactions:
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Hydrazone Formation: Reacts with aldehydes and ketones to form stable hydrazones. This reaction is fundamental for conjugating the piperidine scaffold to other molecular fragments.
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Acylation: Reacts with acyl chlorides or carboxylic acids (with coupling agents) to produce N-acylhydrazides (hydrazides). Hydrazides are key precursors to heterocycles like 1,3,4-oxadiazoles.
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Cyclization Reactions: Serves as a key synthon for five-membered heterocycles. For example, reaction with β-dicarbonyl compounds can yield pyrazoles, a common motif in kinase inhibitors.
The N-benzyl piperidine fragment is a well-recognized motif in medicinal chemistry, known for its ability to engage in cation-π interactions with biological targets and improve pharmacokinetic properties.[6][7] This reagent allows for the strategic introduction of this valuable scaffold into lead compounds. Its applications span the synthesis of potential inhibitors for various enzymes and ligands for G-protein coupled receptors (GPCRs).
Handling, Storage, and Safety
As a laboratory chemical, Benzyl 4-hydrazinylpiperidine-1-carboxylate hydrochloride should be handled with appropriate care, following standard safety protocols. Safety profiles of analogous piperidine hydrochloride salts and hydrazine derivatives provide a strong basis for its handling procedures.[8][9]
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Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.[9]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.[8] The hydrochloride salt form is generally stable under recommended storage conditions.
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Hazards: While specific toxicity data is unavailable, hydrazine derivatives are often classified as irritants and may be harmful if swallowed or inhaled. The compound may cause skin and serious eye irritation.
Conclusion
Benzyl 4-hydrazinylpiperidine-1-carboxylate hydrochloride is a strategically designed chemical intermediate with high potential in synthetic and medicinal chemistry. Its Cbz-protected piperidine core provides a desirable scaffold for drug design, while the reactive hydrazine handle allows for versatile and predictable chemical transformations. This guide, by synthesizing data from related structures and applying fundamental chemical principles, provides researchers and drug development professionals with the necessary technical foundation to confidently incorporate this valuable building block into their research and development programs.
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